Methyl morpholine-3-carboxylate hydrochloride
Description
Methyl morpholine-3-carboxylate hydrochloride (CAS: 1214686-81-3) is a morpholine derivative with a carboxylate ester group and a hydrochloride salt. Its molecular formula is C₆H₁₂ClNO₃, and it has a molecular weight of 181.62 g/mol . The compound is typically supplied as a crystalline solid and stored under inert atmosphere at room temperature. It is used in pharmaceutical synthesis and research, particularly as a chiral building block or intermediate in organic chemistry .
Key properties:
- Purity: ≥95% (Combi-Blocks QC-5682)
- Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes eye irritation), H332 (harmful if inhaled), H335 (may cause respiratory irritation) .
- Precautionary Measures: Use personal protective equipment (gloves, goggles) and ensure adequate ventilation .
Properties
IUPAC Name |
methyl morpholine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWULSIFJKMWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655078 | |
| Record name | Methyl morpholine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214686-81-3 | |
| Record name | Methyl morpholine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation and Cyclization via Sulfamidate Intermediates
A widely reported approach involves using sulfamidates as key intermediates for constructing the morpholine ring. In a stereospecific synthesis adapted from chiral pool materials, enantiomerically pure β-amino alcohols are alkylated with methyl glyoxylate derivatives to introduce the carboxylate ester group. The process begins with the preparation of a sulfamidate precursor (e.g., (R)- or (S)-configured sulfamidates), followed by nucleophilic ring-opening with a methyl ester-containing nucleophile (Figure 1).
Key Steps :
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Sulfamidate Synthesis : Tosylation of β-amino alcohols (e.g., 1,2-propanediol derivatives) yields sulfamidates with defined stereochemistry.
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Ring-Opening : Reaction with methyl glycolate under basic conditions (e.g., Cs₂CO₃ in acetone) introduces the methyl ester moiety while forming the morpholine backbone.
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Cyclization : Intramolecular cyclization under acidic or basic conditions completes the ring formation.
Example :
Direct Esterification of Morpholine-3-Carboxylic Acid
An alternative route involves esterifying morpholine-3-carboxylic acid with methanol in the presence of hydrochloric acid. This one-pot method simultaneously forms the ester and hydrochloride salt:
Conditions :
-
Solvent : Methanol or ethanol.
-
Catalyst : Gaseous HCl bubbled through the reaction mixture.
Advantages :
-
High atom economy.
-
Avoids isolation of intermediates.
Limitations :
-
Requires stringent moisture control to prevent hydrolysis.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow reactors to enhance yield and reproducibility. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence time | 15–20 min | Maximizes conversion |
| Temperature | 50–60°C | Prevents decomposition |
| Pressure | 1–2 bar | Maintains solvent stability |
| Catalyst loading | 5 mol% Cs₂CO₃ | Balances cost and efficiency |
Process Overview :
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Mixing Zone : Sulfamidate and methyl glycolate streams combine in a T-mixer.
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Reaction Zone : Tubular reactor maintains optimal temperature and pressure.
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Workup Zone : In-line acidification with HCl precipitates the hydrochloride salt.
Yield Improvement :
Optimization of Reaction Parameters
Base and Solvent Screening
A systematic study compared bases and solvents for the alkylation step (Table 1):
Table 1 : Optimization of alkylation conditions for sulfamidate 9-(R) with methyl glycolate.
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Na₂CO₃ | DMF | 0 |
| 2 | K₂CO₃ | DMF | <10 |
| 3 | Cs₂CO₃ | Acetone | 42 |
| 4 | Cs₂CO₃ | MeCN | 18 |
| 5 | NaOH | DMF | 21 |
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sulfamidate route | 42–68 | >98 | High |
| Direct esterification | 75–82 | 95 | Moderate |
| Continuous flow | 85–90 | >99 | Very high |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
Methyl morpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
Methyl morpholine-3-carboxylate hydrochloride has the molecular formula and a molecular weight of 195.64 g/mol. Its structure features a morpholine ring substituted with a methyl group and a carboxylate ester, stabilized by a hydrochloride salt. The compound's unique stereochemistry plays a crucial role in its reactivity and biological activity.
Synthesis of Complex Organic Molecules
This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of various complex organic molecules through reactions such as cyclization, substitution, and reduction. The compound's ability to undergo nucleophilic substitutions allows for the introduction of diverse functional groups into the morpholine ring, enhancing its utility in synthetic chemistry.
Research indicates that this compound exhibits notable biological properties:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against several bacterial strains, including multidrug-resistant organisms. The Minimum Inhibitory Concentration (MIC) values for common strains are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
These results highlight its potential as an antibacterial agent.
- Cytotoxic Activity : In vitro studies show that the compound can inhibit the growth of cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| LNCaP | 15.5 |
| PC-3 | 22.8 |
The cytotoxic effects were evaluated using flow cytometry, indicating that the compound induces apoptosis in prostate cancer cells.
Pharmaceutical Intermediate
Due to its unique structural properties, this compound is investigated as a pharmaceutical intermediate. Its potential role in drug formulation and development is being explored, particularly concerning its efficacy and safety profiles.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial properties of morpholine derivatives, this compound was tested alongside other compounds. It demonstrated superior inhibition against Gram-positive bacteria compared to its analogs.
Study Design : The study involved testing various morpholine derivatives for their antibacterial activity.
Findings : The compound exhibited significant bacterial growth inhibition at low concentrations, indicating its potential therapeutic applications against resistant strains.
Case Study: Cancer Cell Line Inhibition
A separate investigation focused on the impact of this compound on prostate cancer cells revealed promising results regarding its cytotoxicity.
Study Design : The study utilized multiple prostate cancer cell lines to assess the compound's effects on cell viability.
Findings : Results indicated that the compound effectively inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of methyl morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Methyl morpholine-3-carboxylate hydrochloride belongs to a family of morpholine carboxylates. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogs
Morpholine-3-Carboxylic Acid Hydrochloride (CAS: 66937-99-3)
- Molecular Formula: C₅H₉NO₃·HCl
- Molecular Weight : 131.13 g/mol
- Key Differences : Lacks the methyl ester group, making it a carboxylic acid. Used as a precursor for ester derivatives.
- Applications : Intermediate in peptide synthesis .
Ethyl Morpholine-3-Carboxylate Hydrochloride
- CAS : 218594-84-4
- Molecular Formula: C₇H₁₄ClNO₃
- Key Differences : Ethyl ester instead of methyl ester, altering lipophilicity and reactivity.
(S)-Methyl Morpholine-3-Carboxylate Hydrochloride (CAS: 1447972-26-0)
- Molecular Formula: C₆H₁₂ClNO₃
- Molecular Weight : 181.62 g/mol
- Key Differences : Enantiomerically pure (S-configuration), critical for chiral synthesis in drug development .
Ester Variants and Derivatives
Stereoisomers and Enantiomers
Key Notes:
- Enantiomers are critical for asymmetric synthesis. The (S)-enantiomer is often preferred in drug development due to higher biological activity .
- Purity and stereochemical integrity impact pricing. For example, 1 g of (S)-enantiomer costs $80 (CymitQuimica), while the racemic form is cheaper .
Key Findings :
Biological Activity
Methyl morpholine-3-carboxylate hydrochloride (MMCH) is a derivative of morpholine that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative studies with similar compounds, drawing from diverse research findings.
Chemical Structure and Properties
This compound features a morpholine ring with a carboxylate group, enhancing its solubility and stability. Its molecular formula is C₇H₁₄ClN₁O₂, with a molecular weight of approximately 195.64 g/mol. The compound exists as a hydrochloride salt, which is crucial for its applications in various biochemical contexts.
The biological activity of MMCH is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or activator depending on the target:
- Enzyme Modulation : MMCH has been shown to influence metabolic pathways by binding to active or allosteric sites on enzymes, thereby modulating their activity.
- Signal Transduction : The compound can interact with cellular receptors, affecting signal transduction pathways that are critical for various physiological responses.
Biological Activity and Applications
MMCH's unique structure allows it to selectively interact with biological targets, making it valuable in drug development and research. The following table summarizes key biological activities observed in studies:
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits potential antimicrobial activity against various pathogens. | |
| Enzyme Inhibition | Modulates the activity of enzymes involved in metabolic pathways. | |
| Pharmacological Potential | Investigated for roles in drug development due to its unique morpholine structure. | |
| Interaction with Receptors | Acts as a ligand influencing receptor activity and downstream signaling. |
Case Studies
-
Antitubercular Activity :
Research indicates that MMCH derivatives may have antitubercular properties. In studies involving the optimization of compounds targeting Mycobacterium tuberculosis, MMCH was noted for its ability to inhibit essential bacterial enzymes . -
Mechanistic Studies :
A study focusing on triazine derivatives highlighted the importance of morpholine moieties, including MMCH, in enhancing solubility and pharmacokinetic profiles while demonstrating significant antibacterial effects . These findings suggest that MMCH can be a critical component in developing next-generation antibiotics.
Comparative Analysis
When compared to similar compounds such as methyl morpholine-4-carboxylate hydrochloride and ethyl morpholine-3-carboxylate hydrochloride, MMCH exhibits distinct biological properties due to its specific substitution pattern on the morpholine ring. This uniqueness can lead to variations in reactivity and stability, making it suitable for targeted applications in research and industry.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for methyl morpholine-3-carboxylate hydrochloride to ensure stability?
- Methodological Answer: Store the compound in a tightly sealed container under refrigeration (2–8°C) in a dry, well-ventilated environment. Opened containers must be resealed carefully to prevent moisture ingress and electrostatic buildup, which can degrade the compound . For long-term stability, avoid exposure to light and humidity by using desiccants or inert gas purging.
Q. What safety precautions are essential when handling this compound?
- Methodological Answer: Use impermeable gloves (material validated for chemical resistance) and tightly sealed goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors or aerosols. Electrostatic discharge must be mitigated by grounding equipment, and ignition sources should be excluded due to potential flammability . Emergency protocols for spills include neutralization with appropriate absorbents and disposal via hazardous waste channels.
Q. Which analytical techniques are suitable for assessing the purity of this compound?
- Methodological Answer:
- Titration: Use sulfuric acid (0.01 mol/L) to dissolve the compound, followed by back-titration with sodium hydroxide (0.02 mol/L) to quantify free base or acid content .
- HPLC: Employ reverse-phase chromatography with UV detection (e.g., 254 nm) and a C18 column. Validate method specificity using spiked impurity standards (e.g., methyl ester derivatives) .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer: Combine spectroscopic methods:
- NMR (¹H/¹³C): Compare chemical shifts to reference standards (e.g., morpholine ring protons at δ 3.5–4.0 ppm, ester carbonyl at ~170 ppm) .
- FT-IR: Identify characteristic bands for the hydrochloride salt (N-H stretch ~2500 cm⁻¹) and ester carbonyl (~1730 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound during scale-up?
- Methodological Answer:
- One-Pot Synthesis: Streamline multi-step reactions (e.g., cyclization, acylation) into a single vessel to reduce intermediate isolation losses. Use catalysts like sodium borohydride for selective reductions .
- Reaction Monitoring: Employ in-situ techniques (e.g., Raman spectroscopy) to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. What strategies resolve discrepancies in NMR data between synthetic batches?
- Methodological Answer:
- Solvent Selection: Use deuterated DMSO or CDCl₃ to enhance solubility and reduce aggregation artifacts. For hydrochloride salts, ensure complete protonation by acidifying the NMR sample .
- Impurity Profiling: Compare batches using LC-MS to identify byproducts (e.g., hydrolyzed morpholine rings or ester degradation products) .
Q. How can researchers design a stability-indicating method for this compound under accelerated degradation?
- Methodological Answer:
- Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions. Monitor degradation via HPLC peak area changes for the parent compound vs. breakdown products (e.g., free morpholine or carboxylic acid) .
- Forced Degradation Validation: Establish method robustness by spiking degradation products (e.g., methyl ester hydrolysis byproducts) and confirming baseline separation .
Q. What are the critical parameters for impurity profiling in this compound?
- Methodological Answer:
- Chromatographic Resolution: Optimize gradient elution (e.g., 0.1% TFA in acetonitrile/water) to separate positional isomers (e.g., 3-carboxylate vs. 4-carboxylate derivatives) .
- Mass Spectrometry: Use high-resolution MS (HRMS) to confirm impurity structures, focusing on chlorine isotopic patterns for hydrochloride-related byproducts .
Q. How can reaction mechanisms for this compound synthesis be validated?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
